N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenoxy)propanamide
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Overview
Description
Preparation Methods
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenoxy)propanamide typically involves the following steps:
Formation of the benzimidazole core: This is achieved by condensing o-phenylenediamine with formic acid or an equivalent reagent.
Attachment of the ethyl group: The benzimidazole core is then reacted with an appropriate ethylating agent to introduce the ethyl group at the 2-position.
Coupling with 4-methoxyphenoxypropanamide: The final step involves coupling the intermediate with 4-methoxyphenoxypropanamide using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Chemical Reactions Analysis
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenoxy)propanamide can undergo various chemical reactions:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenoxy)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenoxy)propanamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity . This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenoxy)propanamide can be compared with other benzimidazole derivatives:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound has similar structural features but different biological activities.
N-(2-(1H-benzimidazol-2-yl)ethyl)propanamide: Another similar compound with variations in the side chains, leading to different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H21N3O3 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenoxy)propanamide |
InChI |
InChI=1S/C19H21N3O3/c1-13(25-15-9-7-14(24-2)8-10-15)19(23)20-12-11-18-21-16-5-3-4-6-17(16)22-18/h3-10,13H,11-12H2,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
KBMXKHOLXHBXHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCC1=NC2=CC=CC=C2N1)OC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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